molecular formula C22H24ClN5O3 B2754836 1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105236-83-6

1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2754836
CAS No.: 1105236-83-6
M. Wt: 441.92
InChI Key: VKKSFYXICDLINX-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A 3-chlorophenyl group at position 1, contributing electron-withdrawing effects and metabolic stability.
  • A cyclopropyl substituent at position 4, introducing steric constraints that may enhance target binding selectivity.
  • A 2-(2,6-dimethylmorpholino)-2-oxoethyl moiety at position 6, which improves solubility and pharmacokinetic properties compared to simpler alkyl chains .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-cyclopropyl-6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-13-10-26(11-14(2)31-13)19(29)12-27-22(30)21-18(20(25-27)15-6-7-15)9-24-28(21)17-5-3-4-16(23)8-17/h3-5,8-9,13-15H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKSFYXICDLINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The pyrazolo[3,4-d]pyridazinone scaffold is structurally distinct from related heterocycles:

Compound Name / ID Core Structure Key Substituents Biological Relevance
Target Compound Pyrazolo[3,4-d]pyridazinone 3-Cl-Ph, cyclopropyl, dimethylmorpholino-ethyl Hypothesized kinase inhibition
Compound 8 () Pyrazolo[3,4-d]pyridazinone Ethoxycarbonylphenyl Moderate bioactivity in early studies
AC1MIJ9W () Pyrazolo[4,3-d]pyrimidinone 2,4-Dichloroanilino, methyl Anticancer activity reported
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups Structural rigidity for LC phases

Key Observations :

  • Core Flexibility: The pyrazolo[3,4-d]pyridazinone core (target compound) allows for broader substitution patterns compared to pyrazolo[4,3-d]pyrimidinones (), enabling tailored interactions with biological targets.
  • Substituent Impact: The 2,6-dimethylmorpholino group in the target compound enhances solubility relative to the ethoxycarbonyl group in Compound 8 (), which may reduce metabolic clearance .
Physicochemical Properties
Property Target Compound Compound 8 () AC1MIJ9W ()
Molecular Weight (g/mol) ~485 (calculated) 354.3 326.1
Solubility Moderate (polar groups) Low (ester dominance) High (Cl groups)
Melting Point (°C) Not reported Not reported 243–245

Key Findings :

  • The dimethylmorpholino group in the target compound balances lipophilicity and solubility, contrasting with the dichloroanilino group in AC1MIJ9W, which prioritizes lipophilicity for membrane penetration .
Hypothetical Bioactivity

While direct data on the target compound is unavailable, analogs provide insights:

  • Kinase Inhibition: Pyrazolo-pyridazinones (e.g., Compound 8) show moderate activity, suggesting the target’s cyclopropyl group may enhance selectivity .
  • Anticancer Potential: AC1MIJ9W’s dichloroanilino group correlates with cytotoxicity, whereas the target’s 3-chlorophenyl may reduce off-target effects .

Q & A

Q. What are the recommended synthetic pathways for this compound, and what key reaction conditions require optimization?

Answer: The synthesis of this pyrazolo-pyridazine derivative typically involves multi-step reactions starting from functionalized pyrazole and pyridazine precursors. A common approach includes:

  • Cyclization of chlorophenyl-substituted pyrazole intermediates with pyridazine derivatives under acidic or basic conditions .
  • Substitution reactions to introduce the cyclopropyl and 2,6-dimethylmorpholino groups, often using nucleophilic reagents (e.g., Grignard reagents) or coupling agents .
  • Optimization of reaction parameters : Temperature (60–100°C), solvent polarity (DMF or ethanol), and pH control are critical to minimize side products and maximize yield .

Key Considerations :

  • Use of catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and assess aromatic proton environments. Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Definitive proof of stereochemistry and ring conformation .
  • FT-IR : Identification of carbonyl (C=O) and morpholino-related functional groups .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Answer: While specific hazard data for this compound are limited, general precautions for pyrazolo-pyridazine derivatives include:

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data interpretation, particularly for overlapping NMR signals?

Answer: Contradictions in NMR data often arise due to dynamic ring puckering or substituent-induced anisotropy. Strategies include:

  • Variable Temperature NMR : To distinguish between conformers by altering thermal conditions .
  • Isotopic Labeling : 2^2H or 15^15N labeling of specific positions to simplify spectra .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Case Example : A 2025 study resolved overlapping pyridazine ring protons using a combination of 1^1H-15^15N HMBC and NOESY experiments .

Q. What experimental design principles should guide the assessment of this compound’s environmental fate and ecotoxicological impact?

Answer: Follow frameworks like Project INCHEMBIOL to evaluate:

  • Physicochemical Properties : LogP (lipophilicity), solubility, and hydrolysis rates to predict environmental persistence .
  • Biotic/Abiotic Degradation : Use OECD 301/302 guidelines to test aerobic/anaerobic degradation in soil/water matrices .
  • Toxicity Assays :
  • Acute/Chronic Toxicity : Daphnia magna or algal growth inhibition tests .

  • Bioaccumulation : Biomagnification factors in model organisms (e.g., zebrafish) .

    Data Integration : Apply probabilistic models (e.g., USEtox) to estimate ecological risks .

Q. What strategies can optimize the compound’s pharmacokinetic profile for therapeutic applications?

Answer: Structural modifications and formulation strategies include:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility while retaining target affinity .
  • Prodrug Design : Mask morpholino or carbonyl groups with enzymatically cleavable moieties (e.g., esters) .
  • In Silico Screening : SwissADME or ADMET Predictor to prioritize analogs with favorable drug-likeness (e.g., Rule of Five compliance) .

Example : A 2024 study improved oral bioavailability of a related pyrazolo-pyrimidine by 40% via PEGylation of the cyclopropyl group .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Optimization Tips
CyclizationH2SO4 (cat.), DMF, 80°C, 12hUse anhydrous conditions to prevent hydrolysis
Morpholino Incorporation2,6-Dimethylmorpholine, DCC, THFStirring rate >500 rpm for homogeneity
Final PurificationSilica gel chromatography (EtOAc/hexane)Gradient elution (5→20% EtOAc)

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationLimitations
X-ray CrystallographyDefinitive stereochemical assignmentRequires high-purity crystals
2D NMRResolving overlapping signalsTime-intensive data acquisition
HRMSMolecular formula verificationLimited to volatile derivatives

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